molecular formula C20H20ClFN4O4 B029271 Finafloxacin hydrochloride CAS No. 209342-41-6

Finafloxacin hydrochloride

Cat. No. B029271
CAS RN: 209342-41-6
M. Wt: 434.8 g/mol
InChI Key: CQMSQUOHWYYEKM-MOGJOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of finafloxacin hydrochloride involves a novel synthetic approach, as described by Hong et al. (2009). An active intermediate, ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, was prepared through a new route, and the chiral (S,S′)-N-Boc 10 was derived from protected pyrrolidine. The absolute stereochemistry of the compound was established by X-ray analysis, highlighting the complexity and innovation behind the synthesis of this compound (Hong et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound, as elucidated through X-ray analysis in the synthesis process, is critical for its activity. The fluoroquinolone core of finafloxacin is modified by the addition of an 8-cyano group, which is less susceptible to fluoroquinolone resistance mechanisms and contributes to its enhanced activity at acidic pH levels. This structural modification is a key factor in the drug's unique pharmacological profile.

Chemical Reactions and Properties

This compound's chemical reactions and properties are significantly influenced by its molecular structure, especially its activity in acidic conditions. The presence of the 8-cyano group not only enhances its stability in acidic environments but also contributes to its broad-spectrum antibacterial activity, as demonstrated against both Gram-positive and Gram-negative bacteria under acidic conditions (Dalhoff, Stubbings, & Schubert, 2011).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are optimized for effective drug delivery. Its solubility in water and physiological fluids ensures adequate absorption and distribution within the body. The stability of this compound in acidic environments not only enhances its efficacy in targeted infections but also contributes to a favorable pharmacokinetic profile.

Chemical Properties Analysis

The chemical properties of this compound, including its mechanism of action, are central to its effectiveness as an antibiotic. Finafloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair in bacteria. Its enhanced activity under acidic conditions, where these enzymes may be more vulnerable or where bacterial defenses may be weakened, underlines the therapeutic potential of finafloxacin in treating infections localized in acidic environments.

Scientific Research Applications

  • Treatment of Helicobacter pylori in Acidic Environments : Finafloxacin shows superior efficacy against H. pylori in acidic conditions, which could be significant for treating this pathogen in such environments (Lee et al., 2015).

  • Urinary Tract Infections (UTIs) : It is considered a safe and effective treatment for UTIs, showing potential against biofilm-related Escherichia coli (Bartoletti et al., 2015).

  • Acute Otitis Externa : As a 0.3% otic suspension, it is effective against acute otitis externa caused by Pseudomonas aeruginosa and Staphylococcus aureus (Tanzi, 2015).

  • Activity Against Antibiotic-Resistant Bacteria : Its enhanced activity at acidic pH makes it a potential drug for treating antibiotic-resistant bacteria like Staphylococcus aureus, Listeria monocytogenes, and Legionella pneumophila (Lemaire et al., 2011).

  • Effectiveness Against Acinetobacter baumannii : Demonstrates superior activity against Acinetobacter baumannii in acidic conditions, offering promise for treating infections in acidic body compartments (Higgins et al., 2010).

  • Treatment for Inhalational Tularemia and Plague : Shows efficacy as an alternative therapeutic for prophylaxis and treatment of inhalational infections with Francisella tularensis or Yersinia pestis in mouse models (Barnes et al., 2021).

  • Enhanced Antibacterial Activity in Acidic Conditions : Exhibits increased antibacterial activity under acidic conditions, potentially offering a therapeutic advantage in acidic infection foci (Stubbings et al., 2011).

  • Complicated Urinary Tract Infections : More effective and safe for short-course treatment of complicated UTIs compared to ciprofloxacin, with no reduced effects in patients with acidic urine pH (Wagenlehner et al., 2018).

  • Activity Against Staphylococci : Demonstrates superior activity against MSSA, MRSA, and CoNS strains under acidic conditions (Idelevich et al., 2011).

  • Bactericidal Activity in Urinary Conditions : Shows significant bactericidal activity against susceptible uropathogens, with enhanced activity in acidic urine (Wagenlehner et al., 2008).

  • Biodefense Pathogens : Superior in vitro activity against biodefense pathogens at low pH, emphasizing the need to evaluate antimicrobial efficacy under relevant conditions (Barnes et al., 2019).

  • Treatment of Q Fever : Reduces clinical signs and tissue damage in a mouse model of Q fever, although it does not significantly reduce bacterial colonization compared to doxycycline or ciprofloxacin (Hartley et al., 2021).

  • Pharmacokinetics and Safety Profile : Demonstrates a favorable safety profile in healthy volunteers, with no observed class-typical adverse reactions (Patel et al., 2011).

Mechanism of Action

Target of Action

Finafloxacin hydrochloride is a fluoroquinolone antibiotic that selectively inhibits bacterial type II topoisomerase enzymes . The primary targets of Finafloxacin are DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Finafloxacin interacts with its targets, DNA gyrase and topoisomerase IV, forming a ternary complex with a DNA molecule and these enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting bacterial DNA replication, transcription, repair, and recombination .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal function of these enzymes, leading to the cessation of bacterial DNA replication and transcription . This disruption affects the bacterial cell’s ability to reproduce and repair its DNA, leading to cell death .

Pharmacokinetics

Finafloxacin is well absorbed after oral administration . The peak plasma concentration (Cmax) values were found to be 0.24, 0.44 ± 0.16, 1.32 ± 0.62, 1.90 ± 0.73, 5.06 ± 2.09 and 11.1 ± 2.96 mg/L, respectively, after orally administered single doses of 25, 50, 100, 200, 400 and 800 mg .

Result of Action

The result of Finafloxacin’s action is the effective treatment of acute otitis externa (swimmer’s ear) caused by the bacteria Pseudomonas aeruginosa and Staphylococcus aureus . In clinical trials, Finafloxacin shortened the time to cessation of ear pain from an average of 6.8 days in patients taking a placebo to 3.5 days .

Action Environment

Finafloxacin exhibits optimal antibacterial activity in slightly acidic environments . This property offers a therapeutic advantage over some traditional antibiotics in treating bacterial infections associated with acidic foci . It is advantageous in specific infection sites, namely, skin and soft tissue, vagina, and urinary tract .

Safety and Hazards

Finafloxacin may cause genetic defects and is suspected of damaging fertility or the unborn child . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Finafloxacin is a novel fluoroquinolone with optimal antibacterial activity in low pH environments, therefore offering a therapeutic advantage over some traditional antibiotics in treating bacterial infections associated with acidic foci . It has been approved in ear-drops to treat bacterial otitis externa . The introduction of these novel fluoroquinolones into daily practice extends the possible indications of antibiotics into different bacterial infections, and provides treatment options in difficult-to-treat infections .

Biochemical Analysis

Biochemical Properties

Finafloxacin hydrochloride exhibits broad-spectrum antibacterial activity that is enhanced over a pH range of 5.0–6.5 compared with neutral and basic values . It interacts with bacterial type II topoisomerases, including DNA gyrase and DNA topoisomerase IV .

Cellular Effects

This compound is effective against bacterial infections associated with acidic environments, including urinary tract infections and Helicobacter pylori infections . It influences cell function by inhibiting the activity of bacterial type II topoisomerases .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively inhibiting bacterial type II topoisomerases, including DNA gyrase and DNA topoisomerase IV . This inhibition disrupts the replication and transcription processes of the bacteria, leading to cell death .

Temporal Effects in Laboratory Settings

Its optimal efficacy in slightly acidic environments suggests that it may be particularly effective in treating infections in environments such as the urinary tract and stomach, which can have lower pH levels .

Dosage Effects in Animal Models

In a mouse model of Q fever, this compound reduced the severity of the clinical signs of infection and weight loss associated with Q fever . It did not reduce the level of bacterial colonization in tissues compared to doxycycline or ciprofloxacin .

Metabolic Pathways

As a fluoroquinolone, it is likely to be metabolized in the liver and excreted in the urine .

Transport and Distribution

Given its effectiveness in acidic environments, it may be particularly well-distributed in tissues such as the urinary tract and stomach .

Subcellular Localization

As a fluoroquinolone, it is likely to localize to the cytoplasm where it can interact with its target enzymes, DNA gyrase and DNA topoisomerase IV .

properties

IUPAC Name

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMSQUOHWYYEKM-MOGJOVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175097
Record name Finafloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209342-41-6
Record name 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209342-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Finafloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Finafloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINAFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G22PNZ052
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Finafloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Finafloxacin hydrochloride
Reactant of Route 3
Finafloxacin hydrochloride
Reactant of Route 4
Reactant of Route 4
Finafloxacin hydrochloride
Reactant of Route 5
Reactant of Route 5
Finafloxacin hydrochloride
Reactant of Route 6
Finafloxacin hydrochloride

Q & A

Q1: What is the mechanism of action of Finafloxacin hydrochloride against bacteria?

A: this compound, like other fluoroquinolones, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV []. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis and ultimately leads to bacterial cell death.

Q2: How is the purity of this compound assessed?

A: A highly sensitive and specific HPLC method has been developed to determine the purity of this compound active pharmaceutical ingredient by quantifying the R,R isomer []. This method utilizes a Chiralpak AY-H column with a specific mobile phase for optimal separation. This ensures the quality control of the drug substance during manufacturing.

Q3: Is there any research comparing the activity of Finafloxacin to other fluoroquinolones?

A: Yes, research has been conducted to compare the activity of Finafloxacin to other fluoroquinolones against both bacterial and eukaryotic type II topoisomerases []. This comparative study helps in understanding the spectrum of activity and potential for off-target effects of Finafloxacin.

Q4: Are there any novel synthetic approaches for producing this compound?

A: While specific details are not provided in the abstracts, one article mentions "A novel approach to this compound (BAY35-3377)" []. This suggests that researchers are actively exploring alternative synthesis methods, potentially leading to more efficient and cost-effective production processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.